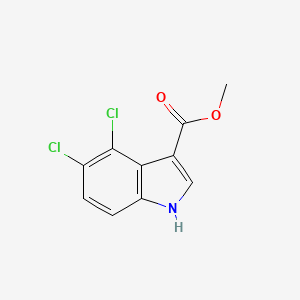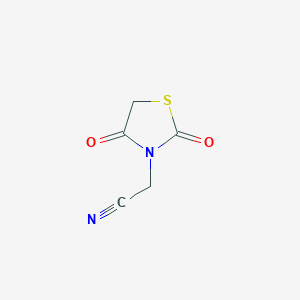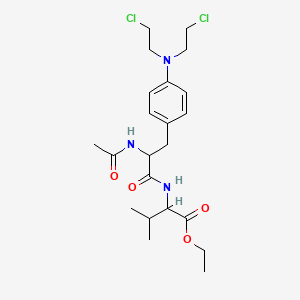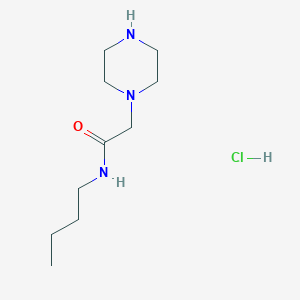![molecular formula C17H17NO4 B11716058 1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3,4-Dimethoxyphenyl)-3-[(4-Hydroxyphenyl)amino]prop-2-en-1-on erfolgt typischerweise durch die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion wird zwischen 3,4-Dimethoxybenzaldehyd und 4-Hydroxyacetophenon in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt. Die Reaktion wird üblicherweise in einem Ethanol- oder Methanol-Lösungsmittel unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Synthese unter Verwendung ähnlicher Reaktionsbedingungen, jedoch mit optimierten Parametern, hochskaliert werden, um höhere Ausbeuten und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3,4-Dimethoxyphenyl)-3-[(4-Hydroxyphenyl)amino]prop-2-en-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Carbonylgruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppen können durch nucleophile aromatische Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)
Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)
Substitution: Nucleophile wie Amine, Thiole oder Halogenide
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Aldehyde
Reduktion: Bildung der entsprechenden Alkohole
Substitution: Bildung von substituierten aromatischen Verbindungen
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen antioxidativen und entzündungshemmenden Eigenschaften.
Medizin: Wird auf seine potenziellen Antikrebs- und antimikrobiellen Aktivitäten untersucht.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen chemischen Produkten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(3,4-Dimethoxyphenyl)-3-[(4-Hydroxyphenyl)amino]prop-2-en-1-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Hemmung von Enzymen: Wie Cyclooxygenase (COX) und Lipoxygenase (LOX), die an Entzündungen beteiligt sind.
Modulation von Signalwegen: Wie der NF-κB-Signalweg, der eine Rolle bei der Immunantwort und dem Zellüberleben spielt.
Induktion von Apoptose: In Krebszellen durch Aktivierung von Caspasen und anderen Apoptoseproteinen.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.
Inducing apoptosis: In cancer cells through the activation of caspases and other apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chalkon: Die Stammverbindung mit einer ähnlichen Struktur, jedoch ohne die Methoxy- und Hydroxygruppen.
Flavonoide: Eine Klasse von Verbindungen mit ähnlichen biologischen Aktivitäten, jedoch unterschiedlichen strukturellen Merkmalen.
Curcumin: Eine Verbindung mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften, jedoch einer anderen chemischen Struktur.
Einzigartigkeit
1-(3,4-Dimethoxyphenyl)-3-[(4-Hydroxyphenyl)amino]prop-2-en-1-on ist einzigartig aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Hydroxy-funktionellen Gruppen, die seine chemische Reaktivität und seine potenziellen biologischen Aktivitäten verbessern. Diese funktionellen Gruppen ermöglichen eine breite Palette von chemischen Modifikationen und Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C17H17NO4 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-3-(4-hydroxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO4/c1-21-16-8-3-12(11-17(16)22-2)15(20)9-10-18-13-4-6-14(19)7-5-13/h3-11,18-19H,1-2H3 |
InChI-Schlüssel |
YJOFVKGINLOQRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)


![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)


![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)




